molecular formula C12H17Cl2N B13271977 (Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine

(Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine

Cat. No.: B13271977
M. Wt: 246.17 g/mol
InChI Key: DQJVZIILUSGFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine is an organic compound with the molecular formula C12H17Cl2N and a molecular weight of 246.18 g/mol . This compound is characterized by the presence of a butan-2-yl group attached to a 1-(3,4-dichlorophenyl)ethylamine moiety. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[1-(3,4-dichlorophenyl)methyl]amine
  • (Butan-2-yl)[1-(3,4-dichlorophenyl)propyl]amine
  • (Butan-2-yl)[1-(3,4-dichlorophenyl)butyl]amine

Uniqueness

(Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17Cl2N

Molecular Weight

246.17 g/mol

IUPAC Name

N-[1-(3,4-dichlorophenyl)ethyl]butan-2-amine

InChI

InChI=1S/C12H17Cl2N/c1-4-8(2)15-9(3)10-5-6-11(13)12(14)7-10/h5-9,15H,4H2,1-3H3

InChI Key

DQJVZIILUSGFCK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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